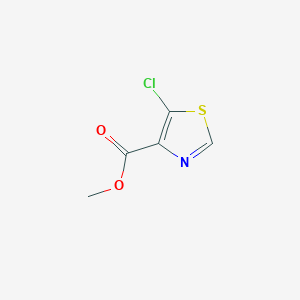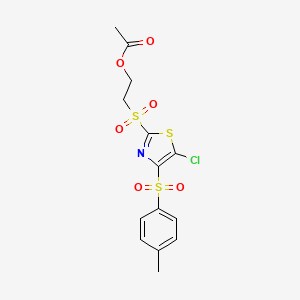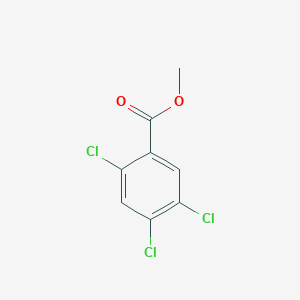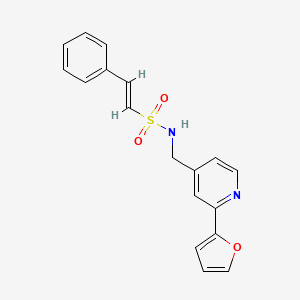
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .
Molecular Structure Analysis
The molecule contains a total of 36 bond(s). There are 23 non-H bond(s), 18 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 Furane(s), and 2 Pyridine(s) .
Chemical Reactions Analysis
The compound is a versatile material used in scientific research. Its unique structure allows for diverse applications, such as drug development and catalysis.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “4-Pyridin-4-yl-benzoic acid” has a melting point of >300°C .
Aplicaciones Científicas De Investigación
Synthesis of New Chemical Derivatives : A study by Farag et al. (2011) explored the synthesis of new chemical derivatives, including azole, pyrimidine, pyran, and benzo/naphtho(b)furan, incorporating the thiazolo(3,2-a)benzimidazole moiety. This demonstrates the compound's utility as a building block in chemical synthesis.
Potential in Biomass Conversion : Research by Román‐Leshkov et al. (2006) highlighted the potential of furan derivatives from renewable biomass resources as substitutes for petroleum-based building blocks in plastic and fine chemical production.
Antimicrobial Activity and Computational Studies : A study by Elangovan et al. (2021) involved the synthesis of a new compound similar to the one and evaluated its antimicrobial activity. It also included molecular docking studies, suggesting its potential in drug discovery.
Corrosion Inhibition Properties : In the field of material science, a study by Kaya et al. (2016) investigated the corrosion inhibition properties of certain piperidine derivatives on iron, indicating potential applications in corrosion protection.
Chemical Reaction Studies : The work by Boberg et al. (1989) explored reactions of thioxoheterocycles with N-chloramides, contributing to the understanding of chemical reaction mechanisms involving similar compounds.
Energetic Materials Research : Zhang and Shreeve (2014) conducted a study on 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, focusing on their potential as high-performance energetic materials. This research demonstrates the applicability of such compounds in the field of energetic materials.
Potential in Antiprotozoal Agents : A study by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines highlighted their potential as antiprotozoal agents, indicating the compound's relevance in medicinal chemistry.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(E)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-24(22,12-9-15-5-2-1-3-6-15)20-14-16-8-10-19-17(13-16)18-7-4-11-23-18/h1-13,20H,14H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVDFYGRXFFHAU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

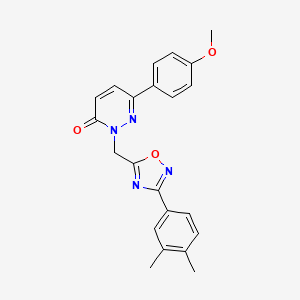
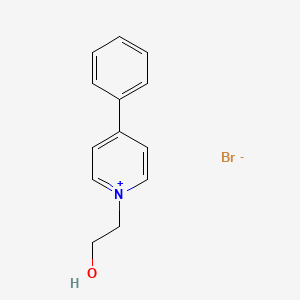
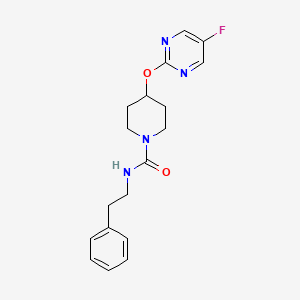
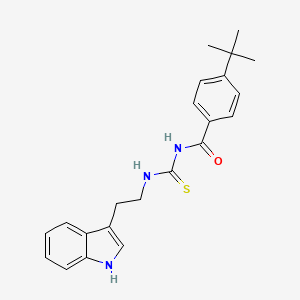

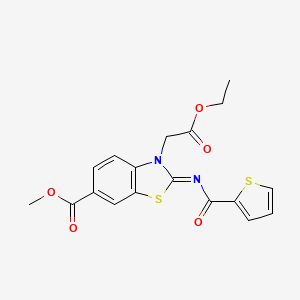
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2696464.png)
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696465.png)


![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)
